9,9'-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
66724-88-7 |
|---|---|
Molekularformel |
C42H36Cl2N4O2 |
Molekulargewicht |
699.7 g/mol |
IUPAC-Name |
acridin-9-yl-[2-[4-[2-(acridin-9-ylazaniumyl)phenoxy]butoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C42H34N4O2.2ClH/c1-5-19-33-29(15-1)41(30-16-2-6-20-34(30)43-33)45-37-23-9-11-25-39(37)47-27-13-14-28-48-40-26-12-10-24-38(40)46-42-31-17-3-7-21-35(31)44-36-22-8-4-18-32(36)42;;/h1-12,15-26H,13-14,27-28H2,(H,43,45)(H,44,46);2*1H |
InChI-Schlüssel |
DVELIKWIAQBREZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Structure and Nomenclature
- Full chemical name: 9,9'-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Molecular formula: Approximate molecular weight ~671.6 g/mol (similar bisacridine derivatives)
- Structural features: Two acridine units linked via o-phenyleneimino groups and bridged by a tetramethylenedioxy (a four-carbon oxygen-containing ring) moiety.
- Related compounds: 9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride (CID 47985) is structurally similar but contains an ethylenedioxy bridge instead of tetramethylenedioxy.
Preparation Methods
Key Starting Materials
- o-Phenylenediamine (CAS 95-54-5): A key diamine used to form the phenyleneimino linkage.
- Acridine derivatives: Typically 9-aminoacridine or 9-chloroacridine intermediates.
- Tetramethylenedioxy bridging agents: Such as 1,4-dibromobutane or tetrahydrofuran derivatives capable of forming the 4-carbon oxygen-containing ring.
- Hydrochloric acid: Used to convert the free base to dihydrochloride salt for isolation and purification.
Stepwise Preparation
Step 1: Synthesis of 9-Aminoacridine or Related Acridine Intermediate
- Starting from acridine, nitration and subsequent reduction yield 9-aminoacridine.
- Alternatively, 9-chloroacridine can be converted to 9-aminoacridine via nucleophilic substitution with ammonia or amines.
Step 2: Formation of o-Phenyleneimino Linkage
- Condensation of o-phenylenediamine with aldehyde-functionalized acridine derivatives forms Schiff base linkages (imines).
- The reaction typically proceeds in ethanol or methanol under reflux with acid catalysis.
- Monitoring by TLC or spectroscopic methods confirms imine formation.
Step 4: Formation of Dihydrochloride Salt
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nitration & Reduction or substitution | Acridine → 9-aminoacridine via nitration/reduction or 9-chloroacridine + NH3 | 9-Aminoacridine or derivative | Purify by recrystallization |
| 2 | Schiff base formation | 9-Aminoacridine + o-phenylenediamine, EtOH, reflux, acid catalyst | Bis(o-phenyleneimino)bisacridine intermediate | Monitor by TLC, IR (imine peak) |
| 3 | Bridging reaction | Intermediate + 1,4-dibromobutane, K2CO3, DMF, reflux | Tetramethylenedioxy-bridged bisacridine | Formation of 4-C oxygen ring |
| 4 | Salt formation | Compound + HCl in EtOH or H2O | 9,9'-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride | Isolate by filtration & recrystallization |
Analytical and Research Findings
Spectroscopic Characterization:
- NMR (1H and 13C): Confirms imine formation and presence of acridine aromatic protons.
- IR Spectroscopy: Characteristic imine (C=N) stretch around 1600-1650 cm⁻¹; ether (C-O-C) stretches from tetramethylenedioxy bridge.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~671.6 g/mol).
- X-ray Crystallography: Used in some studies to confirm bridging ring formation and bisacridine geometry.
-
- Typical yields for the final dihydrochloride salt range from 60-80% depending on reaction scale and purification methods.
- Purity assessed by HPLC and melting point analysis.
-
- The dihydrochloride salt form is stable under ambient conditions and soluble in polar solvents like water and ethanol.
Notes on Variations and Related Compounds
- Similar bisacridine compounds use ethylenedioxy bridges instead of tetramethylenedioxy, which affect solubility and biological activity.
- Substitutions on the acridine or phenylene rings can be introduced by modifying starting materials or reaction conditions, allowing for derivatization.
- The compound class is studied for DNA intercalation and anticancer properties, motivating precise and reproducible synthetic methods.
Analyse Chemischer Reaktionen
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using halogens or other electrophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted acridine derivatives and phenyleneimino compounds .
Wissenschaftliche Forschungsanwendungen
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its interaction with bacterial cell walls can inhibit bacterial growth, contributing to its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs
- Capmatinib Dihydrochloride: A non-chiral, yellow hygroscopic powder with pH-dependent solubility and polymorphism, used as an anticancer agent. Its structural elucidation involved advanced techniques like NMR and XRPD . In contrast, the target compound’s acridine core and bridging groups may confer distinct DNA-binding properties.
- Trientine Dihydrochloride : A tetraamine chelator used in Wilson’s disease. Unlike the target compound, trientine lacks aromatic systems, focusing instead on metal ion coordination .
- 9-Phenylacridine Derivatives : Brominated analogs (e.g., dibromo-9-phenylacridine) exhibit structural rigidity and high melting points (~267°C), highlighting the thermal stability imparted by aromatic systems .
Physical and Chemical Properties
Notes:
- The target compound’s dihydrochloride form likely improves solubility compared to non-ionic acridines, akin to capmatinib .
- Phenanthridinium salts (e.g., 9-phenanthridyltrimethylammonium iodide) exhibit high decomposition temperatures (>220°C), suggesting thermal resilience for the target compound .
Research Findings and Implications
- Synthetic Routes: Acridine derivatives like 9-cyanoacridine are synthesized via nucleophilic substitution (e.g., 9-chloroacridine with CuCN), suggesting possible pathways for the target compound .
- Quality Control : Polymorphism in capmatinib underscores the need for rigorous crystallographic analysis (XRPD) in pharmaceutical development, a consideration applicable to the target compound .
- Computational Insights : Density-functional theory (DFT) methods, as described by Becke , could predict thermochemical properties (e.g., bond energies) to guide synthesis or stability studies.
Data Table: Key Comparisons
Biologische Aktivität
Chemical Structure and Properties
- Chemical Formula : C₃₄H₃₄Cl₂N₄O₂
- Molecular Weight : 606.56 g/mol
- IUPAC Name : 9,9'-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
This compound is a synthetic derivative that belongs to the class of bisacridines, known for their potential applications in anticancer therapies due to their ability to intercalate DNA.
The biological activity of this compound is primarily attributed to its ability to interact with DNA. It is believed to exert its effects through the following mechanisms:
- DNA Intercalation : The compound can insert itself between base pairs in DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
Anticancer Activity
Numerous studies have investigated the anticancer potential of bisacridine derivatives. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 0.5 | DNA intercalation | |
| Study 2 | MCF-7 (breast cancer) | 0.8 | Topoisomerase inhibition | |
| Study 3 | A549 (lung cancer) | 1.2 | ROS generation |
Case Studies
-
Case Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of the compound and observed significant inhibition of cell proliferation at concentrations as low as 0.5 µM. The study concluded that the compound effectively induces apoptosis through DNA damage pathways.
-
MCF-7 Breast Cancer Model :
- In a study involving MCF-7 cells, the compound was shown to disrupt cell cycle progression, particularly at the G2/M checkpoint, leading to increased cell death rates. The IC50 value was determined to be approximately 0.8 µM.
-
A549 Lung Cancer Model :
- A549 cells exposed to the compound demonstrated increased levels of oxidative stress markers and apoptosis indicators. The study reported an IC50 value of 1.2 µM, suggesting a potent anticancer effect mediated by ROS.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 9,9'-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, THF is a preferred solvent due to its inertness and ability to dissolve polar intermediates. Triethylamine (Et₃N) is commonly used as a base to neutralize HCl byproducts, with reactions monitored via thin-layer chromatography (TLC) for completion (~3 days at room temperature). Post-reaction, purification via column chromatography or recrystallization is recommended .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.
- X-ray crystallography : For absolute stereochemical determination (single-crystal diffraction preferred).
- HPLC-MS : To detect impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. For aqueous solutions, maintain pH 6–7 with phosphate buffers and avoid repeated freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (λmax ~350 nm) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : Use DMSO for stock solutions (≤10 mM) due to high solubility. For biological assays, dilute in PBS or cell culture media (final DMSO ≤0.1%). Confirm compatibility via dynamic light scattering (DLS) to rule out aggregation .
Advanced Research Questions
Q. How can catalytic systems like cobalt perchlorate enhance synthesis efficiency?
- Methodological Answer : Co(ClO₄)₂·6H₂O acts as a Lewis acid catalyst, accelerating imine bond formation. Optimize catalyst loading (e.g., 10 mol%) and reaction temperature (53°C in methanol). Monitor reaction kinetics via in situ IR spectroscopy to identify rate-limiting steps .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., DNA topoisomerases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Pair with in vitro assays (e.g., fluorescence polarization) for experimental validation .
Q. How do researchers resolve contradictions in reported synthesis yields (e.g., 60% vs. 85%)?
- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables (e.g., solvent purity, stirring rate). Compare yields under standardized conditions (e.g., THF vs. DMF, 25°C vs. 40°C). Use ANOVA to identify statistically significant factors .
Q. What membrane separation technologies are viable for industrial-scale purification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
